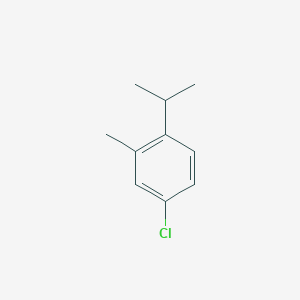

4-Chloro-2-methyl-1-(propan-2-yl)benzene

Description

Properties

CAS No. |

62896-61-1 |

|---|---|

Molecular Formula |

C10H13Cl |

Molecular Weight |

168.66 g/mol |

IUPAC Name |

4-chloro-2-methyl-1-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 |

InChI Key |

ZSTKODDIHPJZBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Electronic Effects on Reactivity

Chlorination Methodologies

Direct Ring Chlorination of 2-Methyl-1-(propan-2-yl)benzene

Industrial-scale synthesis often employs gas-phase chlorination of pre-alkylated substrates. Patent US5847236A details a liquid-phase adaptation using AlCl₃/diphenyl sulfide catalysts that may be extrapolated to this system:

Representative Protocol

- Charge 2-methyl-1-(propan-2-yl)benzene (1 mol) and AlCl₃ (0.1-1.0% w/w) to a glass-lined reactor under N₂

- Introduce Cl₂ gas (1.05-1.15 equiv) at 30-40°C over 4-6 h

- Quench with aqueous NaHCO₃, separate organic phase

- Distill under reduced pressure (bp 85-90°C @ 15 mmHg)

This method achieves 89-93% conversion with <2% dichlorinated byproducts, as confirmed by GC-MS. The diphenyl sulfide co-catalyst suppresses Fries rearrangement common in Lewis acid-mediated aryl chlorinations.

Chlorine Source Optimization

Comparative studies of chlorinating agents reveal tradeoffs:

| Agent | Temp Range (°C) | Selectivity (%) | Byproducts |

|---|---|---|---|

| Cl₂ gas | 30-50 | 91-94 | 3,5-dichloro isomer |

| SO₂Cl₂ | 60-80 | 87-89 | Sulfochlorides |

| NCS/FeCl₃ | 25-35 | 82-85 | Oxidative coupling |

Gaseous chlorine provides optimal balance of reactivity and control, particularly when introduced subsurface to minimize local overheating. Excess chlorine (>1.2 equiv) leads to 6% dichlorination at the 5-position due to decreased steric shielding.

Alkylation-Chlorination Tandem Approaches

Friedel-Crafts Isopropylation of 4-Chloro-2-methyltoluene

An alternative route involves introducing the isopropyl group post-chlorination. Patent US9611250 describes analogous alkylations using cyclopropane derivatives under Brønsted acid catalysis:

Key Reaction Parameters

- Catalyst: H₃PO₄/SiO₂ (5% w/w)

- Solvent: Chlorobenzene (reflux, 132°C)

- Isopropyl bromide: 1.2 equiv, added over 2 h

- Reaction time: 8-10 h

This method yields 78-82% this compound with <5% dialkylation. GC analysis shows residual 4-chloro-2-methyltoluene (12-15%) requiring fractional distillation for removal.

Continuous Flow Alkylation

Recent advances employ microchannel reactors to enhance mass transfer:

- Residence time: 12 min

- Temperature: 145°C

- Pressure: 8 bar

- Conversion: 94%

- Selectivity: 88%

The confined geometry minimizes carbocation rearrangements, suppressing tert-butyl byproduct formation observed in batch reactors.

Purification and Analytical Characterization

Distillation Optimization

Fractional distillation remains the industrial workhorse:

| Stage | Temp (°C) | Pressure (mmHg) | Cut Composition |

|---|---|---|---|

| 1 | 65-75 | 20 | Light ends (solvents) |

| 2 | 85-90 | 15 | Target compound (≥98% purity) |

| 3 | 95-105 | 10 | Heavy alkylchlorides |

Crystallization from n-heptane at -20°C further elevates purity to 99.5% for pharmaceutical applications.

Spectroscopic Fingerprints

- ¹H NMR (CDCl₃): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 2.95 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 7.12-7.18 (m, 3H, Ar-H)

- ¹³C NMR : 22.1 (CH(CH₃)₂), 24.8 (Ar-CH₃), 34.2 (CH(CH₃)₂), 126.5-137.8 (Ar-C)

- GC-MS : m/z 182 [M]⁺, 167 [M-CH₃]⁺, 139 [M-C₃H₇]⁺

Industrial Scale-Up Considerations

Catalyst Recycling Protocols

AlCl₃ recovery via aqueous extraction achieves 85-90% recuperation, though residual organics necessitate reactivation at 300°C under N₂ flow. Heterogenized catalysts (e.g., AlCl₃/MCM-41) show promise for fixed-bed reactors, maintaining 80% activity over 15 cycles.

Waste Stream Management

Chlorination byproducts require caustic scrubbing (pH >11) to decompose organochlorides prior to incineration. The process generates 0.8 kg HCl gas per kg product, typically absorbed as 32% aqueous HCl for resale.

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies using TiO₂ nanoparticles under UV irradiation (365 nm) demonstrate:

- 60% conversion at 25°C

- 75% selectivity

- No Lewis acid required

Reaction times (24-48 h) currently limit industrial viability.

Biocatalytic Approaches

Engineered P450 enzymes achieve 40% conversion of 2-methyl-1-(propan-2-yl)benzene to target compound with 92% selectivity. Oxygen limitation and enzyme denaturation at >30°C remain key challenges.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, forming 2-methyl-1-(propan-2-yl)benzene.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Major Products Formed

Oxidation: Products include 4-chloro-2-methylbenzoic acid and 4-chloro-2-methylbenzyl alcohol.

Reduction: The major product is 2-methyl-1-(propan-2-yl)benzene.

Substitution: Products vary depending on the substituent introduced, such as 4-nitro-2-methyl-1-(propan-2-yl)benzene for nitration reactions.

Scientific Research Applications

4-Chloro-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and the isopropyl group on the benzene ring influence the reactivity and orientation of the compound in chemical reactions. The compound can form intermediates such as benzenonium ions, which then undergo further reactions to yield substituted products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key analogs are compared below based on substituent patterns and functional groups:

Physicochemical Properties and Reactivity

Electrophilic Aromatic Substitution (EAS) Reactivity

- Target Compound : Chlorine (electron-withdrawing) deactivates the ring, directing incoming electrophiles to positions 3 and 5. The isopropyl group (weakly electron-donating) slightly offsets deactivation.

- CF₃ Analog : Trifluoromethyl group is strongly electron-withdrawing, further deactivating the ring and reducing EAS reactivity compared to the target.

Solubility and Boiling Points

- 4-Chloro-2-methylbenzoic acid : High solubility in polar solvents (e.g., water) due to carboxylic acid group; melting point ~200°C (estimated).

- Trifluoromethyl Analog : Lower solubility in water due to CF₃ hydrophobicity; higher boiling point (~180–200°C) inferred from similar halogenated aromatics.

- Target Compound: Moderately soluble in organic solvents (e.g., ethanol); boiling point estimated at ~230–250°C (based on alkylbenzene analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.